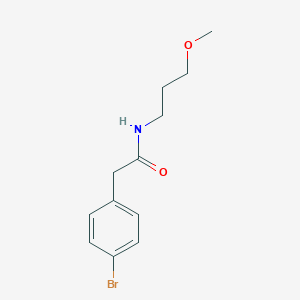
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide, also known as Brorphine, is a synthetic opioid that has recently gained attention due to its potential use as an alternative to traditional opioids. Brorphine is a highly potent and selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids.
Wirkmechanismus
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is a highly selective agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. When 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide binds to the mu-opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals in the central nervous system. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower affinity for the delta and kappa opioid receptors, which are responsible for other opioid effects such as sedation and dysphoria.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide produces a range of biochemical and physiological effects that are similar to traditional opioids. These effects include analgesia, sedation, and respiratory depression. However, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to produce less respiratory depression compared to traditional opioids, which is a major advantage of this compound. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower risk of abuse and dependence compared to other opioids.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide for lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for precise and targeted experiments on the effects of opioids on the central nervous system. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has a relatively simple synthesis method, which makes it easy to produce in a laboratory setting. However, one limitation of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is its limited availability and high cost, which may make it difficult for some researchers to obtain and use in their experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide. One area of interest is the potential use of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide as an alternative to traditional opioids for the treatment of pain. Further studies are needed to determine the safety and efficacy of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide in human clinical trials. Additionally, future research could focus on the development of new analogs of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide with improved pharmacological properties. Overall, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has the potential to be a valuable tool for the study of opioids and the treatment of pain.
Synthesemethoden
The synthesis of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide involves the reaction of 4-bromoaniline with 3-methoxypropylamine to form the intermediate 2-(4-bromophenyl)-N-(3-methoxypropyl)aniline. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide. The synthesis of 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide is a relatively simple process and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been studied extensively in preclinical models for its potential use as an analgesic. In animal studies, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to produce potent and long-lasting analgesia with a lower risk of respiratory depression compared to traditional opioids. Additionally, 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide has been shown to have a lower risk of abuse and dependence compared to other opioids. These findings suggest that 2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide may have potential as an alternative to traditional opioids for the treatment of pain.
Eigenschaften
Produktname |
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide |
|---|---|
Molekularformel |
C12H16BrNO2 |
Molekulargewicht |
286.16 g/mol |
IUPAC-Name |
2-(4-bromophenyl)-N-(3-methoxypropyl)acetamide |
InChI |
InChI=1S/C12H16BrNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15) |
InChI-Schlüssel |
AXBZMNNRRGKHIC-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
Kanonische SMILES |
COCCCNC(=O)CC1=CC=C(C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Benzyloxy)phenyl]-1-(4-methylphenyl)-4-oxo-2-azetidinecarbonitrile](/img/structure/B215621.png)
![6-Amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215623.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215629.png)
![6-Amino-4-(2-bromo-4,5-dimethoxyphenyl)-3-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B215630.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B215635.png)
![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)thio]-N,N-dipropylacetamide](/img/structure/B215636.png)
![2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B215639.png)
![N-(4,6-dimethoxypyrimidin-2-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B215640.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(phenylsulfonyl)acetamide](/img/structure/B215642.png)
![2-({2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-ethylquinazolin-4(3H)-one](/img/structure/B215645.png)


![Ethyl 4-({4-[2-(4-fluorophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B215651.png)
